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Compound of Interest

Compound Name: 1-Bromo-3,5-diiodobenzene

Cat. No.: B120974 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and

applications of 1-bromo-3,5-diiodobenzene (CAS No. 149428-64-8). This tri-halogenated

benzene derivative is a versatile building block in organic synthesis, offering multiple reactive

sites for the construction of complex molecular architectures. Its utility is particularly

pronounced in the development of novel pharmaceuticals and advanced materials where

precise substitution patterns on an aromatic scaffold are required.

Core Properties and Data
1-Bromo-3,5-diiodobenzene is a solid at room temperature. The presence of three halogen

atoms, particularly the two heavy iodine atoms, results in a relatively high molecular weight and

density. The differential reactivity of the carbon-iodine versus the carbon-bromine bonds is a

key feature of this molecule, enabling selective functionalization in various cross-coupling

reactions.

Table 1: Physicochemical and Spectroscopic Properties of 1-Bromo-3,5-diiodobenzene
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Property Value Source(s)

IUPAC Name 1-bromo-3,5-diiodobenzene --INVALID-LINK--

CAS Number 149428-64-8 --INVALID-LINK--

Molecular Formula C₆H₃BrI₂ --INVALID-LINK--

Molecular Weight 408.80 g/mol --INVALID-LINK--

Melting Point 140 °C --INVALID-LINK--

Boiling Point 341.0 ± 32.0 °C (Predicted) --INVALID-LINK--

Density 2.729 g/cm³ (Predicted) --INVALID-LINK--

Appearance Off-white powder --INVALID-LINK--

Solubility
Insoluble in water; soluble in

common organic solvents.
General chemical knowledge

Table 2: Spectroscopic Data Summary
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Technique Expected/Predicted Data

¹H NMR

Due to the symmetry of the molecule, two

signals are expected in the aromatic region (δ

7.0-8.0 ppm). A triplet for the proton at C2 and a

doublet for the protons at C4 and C6.

¹³C NMR

Four signals are expected in the aromatic

region, corresponding to the four unique carbon

environments (C1, C2, C3/C5, and C4/C6). The

carbons attached to the halogens will show

characteristic chemical shifts.

Mass Spec (EI)

The molecular ion peak [M]⁺ would be observed

at m/z 408, with a characteristic isotopic pattern

due to the presence of bromine. Fragmentation

would likely involve the sequential loss of the

iodine and bromine atoms.

IR Spectroscopy

Characteristic peaks for C-H stretching of the

aromatic ring (~3100-3000 cm⁻¹), C=C

stretching of the aromatic ring (~1600-1450

cm⁻¹), and C-Br and C-I stretching in the

fingerprint region.

Synthesis and Experimental Protocols
While a specific, detailed protocol for the synthesis of 1-bromo-3,5-diiodobenzene is not

widely published in top-tier journals, a plausible and efficient route is via the Sandmeyer

reaction, starting from the commercially available 3,5-diiodoaniline. This method is analogous

to the synthesis of similar polyhalogenated benzenes.

Proposed Synthesis of 1-Bromo-3,5-diiodobenzene via
Sandmeyer Reaction
This two-step process involves the diazotization of 3,5-diiodoaniline followed by the

introduction of the bromine atom using a copper(I) bromide catalyst.
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Step 1: Diazotization

Step 2: Sandmeyer Reaction

3,5-diiodoaniline

3,5-diiodobenzenediazonium salt

1-Bromo-3,5-diiodobenzene

NaNO₂, aq. HBr
0-5 °C

CuBr

Click to download full resolution via product page

Caption: Proposed synthesis of 1-Bromo-3,5-diiodobenzene.

Experimental Protocol:

Step 1: Diazotization of 3,5-diiodoaniline

In a flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend

3,5-diiodoaniline in an aqueous solution of hydrobromic acid (HBr, 48%).

Cool the mixture to 0-5 °C in an ice-salt bath.

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the

temperature of the reaction mixture does not exceed 5 °C.

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to

ensure the complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

In a separate reaction vessel, prepare a solution of copper(I) bromide (CuBr) in aqueous

HBr.
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Cool the CuBr solution to 0-5 °C.

Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with vigorous

stirring.

Observe for the evolution of nitrogen gas.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 1-2 hours.

Heat the mixture gently (e.g., to 50-60 °C) to ensure the complete decomposition of the

diazonium salt.

The crude product can be isolated by steam distillation or solvent extraction.

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a

hexane/ethyl acetate mixture) to obtain pure 1-bromo-3,5-diiodobenzene.

Applications in Organic Synthesis: Cross-Coupling
Reactions
The presence of both iodo and bromo substituents on the benzene ring makes 1-bromo-3,5-
diiodobenzene an excellent substrate for sequential and site-selective cross-coupling

reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond

in palladium-catalyzed reactions, allowing for a stepwise functionalization of the aromatic ring.

1-Bromo-3,5-diiodobenzene Monosubstituted Intermediate

Reaction at C-I
(e.g., Suzuki, Sonogashira, Heck)

Milder Conditions
Disubstituted Product

Reaction at C-Br
(e.g., Suzuki, Sonogashira, Heck)

More Forcing Conditions

Click to download full resolution via product page

Caption: Sequential cross-coupling workflow.

Suzuki-Miyaura Coupling
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The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. With 1-
bromo-3,5-diiodobenzene, selective coupling at the iodine positions can be achieved under

milder conditions, followed by coupling at the bromine position under more forcing conditions.

Experimental Protocol for Selective Suzuki-Miyaura Coupling:

Reaction at the C-I positions:

To a degassed solution of 1-bromo-3,5-diiodobenzene (1.0 eq) and an arylboronic acid

(2.2 eq) in a suitable solvent (e.g., dioxane/water), add a palladium catalyst (e.g.,

Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, 3.0 eq).

Heat the reaction mixture at a moderate temperature (e.g., 80 °C) and monitor the reaction

progress by TLC or GC-MS.

Upon consumption of the starting material, cool the reaction mixture and proceed with

work-up and purification to isolate the 1-bromo-3,5-diarylbenzene intermediate.

Reaction at the C-Br position:

The isolated 1-bromo-3,5-diarylbenzene can then be subjected to a second Suzuki-

Miyaura coupling with a different arylboronic acid under more forcing conditions (e.g.,

higher temperature, stronger base, or a more active catalyst system) to yield an

unsymmetrical 1,3,5-triarylbenzene.

Sonogashira Coupling
The Sonogashira coupling allows for the formation of carbon-carbon triple bonds. Similar to the

Suzuki-Miyaura coupling, the C-I bonds of 1-bromo-3,5-diiodobenzene will react

preferentially.

Experimental Protocol for Selective Sonogashira Coupling:

To a solution of 1-bromo-3,5-diiodobenzene (1.0 eq) and a terminal alkyne (2.2 eq) in a

suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine), add a palladium

catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

Stir the reaction mixture at room temperature or with gentle heating and monitor its progress.
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After the reaction is complete, perform a standard aqueous work-up and purify the product

by column chromatography to obtain the 1-bromo-3,5-bis(alkynyl)benzene.

Safety and Handling
1-Bromo-3,5-diiodobenzene is classified as a skin and eye irritant and may cause respiratory

irritation. --INVALID-LINK-- Handle with appropriate personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Store in a

cool, dry place away from incompatible materials.

Conclusion
1-Bromo-3,5-diiodobenzene is a valuable and versatile building block for the synthesis of

complex, multi-substituted aromatic compounds. Its differential halogen reactivity allows for a

high degree of control in sequential cross-coupling reactions, making it a powerful tool for

researchers in drug discovery, materials science, and organic synthesis. The protocols and

data presented in this guide provide a solid foundation for the effective utilization of this

important chemical intermediate.

To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromo-3,5-
diiodobenzene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b120974#literature-review-on-1-bromo-3-5-
diiodobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

